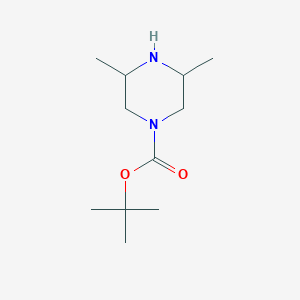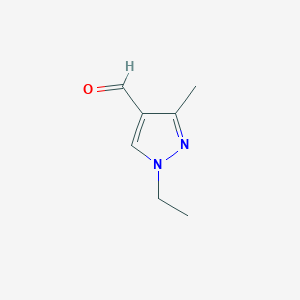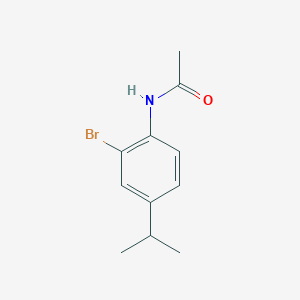
Acide 3-acétamido-4-méthyl-2-nitrobenzoïque
Vue d'ensemble
Description
3-Acetamido-4-methyl-2-nitrobenzoic acid is a chemical compound with the CAS Number: 7356-52-7 and Linear Formula: C10H10N2O5 . It has a molecular weight of 238.2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for 3-Acetamido-4-methyl-2-nitrobenzoic acid is 1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
3-Acetamido-4-methyl-2-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 238.2 .Applications De Recherche Scientifique
Recherche en protéomique
“Acide 3-acétamido-4-méthyl-2-nitrobenzoïque” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse et l'identification des protéines dans un échantillon.
Synthèse chimique
Ce composé peut être utilisé en synthèse chimique . Il pourrait servir de bloc de construction dans la synthèse d'autres molécules complexes. Ses propriétés spécifiques pourraient influencer les caractéristiques du produit final.
Recherche biochimique
Il est également utilisé dans la recherche biochimique . La recherche biochimique implique souvent l'étude des réactions chimiques et des substances qui se produisent dans les organismes vivants. Ce composé pourrait être utilisé pour étudier ces réactions et ces substances.
Préparation du 2-nitro-4-aminotoluène
“this compound” peut être utilisé dans la préparation du 2-nitro-4-aminotoluène par hydrolyse acide . Cela montre son utilisation potentielle dans la production d'autres produits chimiques.
Réactions en position benzylique
Compte tenu de sa structure, ce composé pourrait potentiellement subir des réactions en position benzylique . Ces réactions pourraient inclure la bromation radicalaire et la substitution nucléophile .
Recherche sur la sécurité et la manipulation
La recherche sur la sécurité et la manipulation de ce composé est également importante . Comprendre ses propriétés peut aider à garantir qu'il est manipulé et stocké correctement, et que des mesures de sécurité appropriées sont prises pendant son utilisation.
Safety and Hazards
Propriétés
IUPAC Name |
3-acetamido-4-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287897 | |
| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-52-7 | |
| Record name | 7356-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















